3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid
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Overview
Description
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is an organic compound featuring a thiazole ring substituted with a tert-butyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of a base such as sodium carbonate and solvents like dioxane/water mixtures under controlled temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid can undergo various chemical reactions including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.
Scientific Research Applications
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiazole: A basic heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
2-Aminothiazole: A derivative with an amino group at the C-2 position, known for its antimicrobial properties.
Thiazolidine: A reduced form of thiazole, often used in the synthesis of pharmaceuticals.
Uniqueness: 3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid is unique due to the presence of the tert-butyl group, which enhances its steric properties and stability. The propenoic acid moiety adds to its versatility in chemical reactions and potential biological activities.
Properties
IUPAC Name |
(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-10(2,3)9-11-6-7(14-9)4-5-8(12)13/h4-6H,1-3H3,(H,12,13)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKFRAJDXFKWQW-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC=C(S1)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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